molecular formula C9H10N2S B460514 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile CAS No. 290299-51-3

6-Ethyl-2-mercapto-5-methyl-nicotinonitrile

Cat. No.: B460514
CAS No.: 290299-51-3
M. Wt: 178.26g/mol
InChI Key: VNPLFOUWJMMDOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile typically involves the reaction of 6-ethyl-5-methyl-nicotinonitrile with a thiolating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is heated to a specific temperature to facilitate the thiolation process, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-mercapto-5-methyl-nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethyl-2-mercapto-5-methyl-nicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile involves its interaction with molecular targets through its mercapto and nitrile groups. These functional groups enable the compound to form covalent bonds with proteins and other biomolecules, affecting their structure and function. The pathways involved include thiol-disulfide exchange reactions and nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2-mercapto-5-methyl-nicotinonitrile is unique due to its combination of mercapto and nitrile functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in proteomics research and other scientific applications .

Properties

IUPAC Name

6-ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-3-8-6(2)4-7(5-10)9(12)11-8/h4H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPLFOUWJMMDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=S)N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356109
Record name 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290299-51-3
Record name 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 290299-51-3
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